molecular formula C28H30ClFN4O3S2 B6526443 N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride CAS No. 1135137-29-9

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride

Cat. No.: B6526443
CAS No.: 1135137-29-9
M. Wt: 589.1 g/mol
InChI Key: SGBJWXKJEJWUIC-UHFFFAOYSA-N
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Description

The compound N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a structurally complex benzamide derivative featuring a benzothiazole core, a dimethylaminopropyl side chain, and a tetrahydroisoquinoline sulfonyl group at the 4-position of the benzamide ring. Key structural motifs include:

  • Dimethylaminopropyl group: Enhances solubility and bioavailability via tertiary amine functionality.
  • Tetrahydroisoquinoline sulfonyl moiety: Introduces rigidity and sulfonamide-based interactions.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN4O3S2.ClH/c1-31(2)16-6-17-33(28-30-26-24(29)9-5-10-25(26)37-28)27(34)21-11-13-23(14-12-21)38(35,36)32-18-15-20-7-3-4-8-22(20)19-32;/h3-5,7-14H,6,15-19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJWXKJEJWUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Sulfonyl Group Reference
Target Compound Not explicitly provided ~470–500 4-Fluoro-benzothiazole, tetrahydroisoquinoline-sulfonyl 1,2,3,4-Tetrahydroisoquinoline N/A
N-[3-(Dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride () C₂₀H₂₃ClFN₃O₃S₂ 471.99 4-Fluoro-benzothiazole, methylsulfonyl Methylsulfonyl at 3-position
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride () C₂₁H₂₃ClN₄O₂S₂ 463.0 4-Methoxy-benzothiazole, benzothiazole-carboxamide Absent (carboxamide instead)
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride () Not provided ~500 (estimated) 4-Fluoro-benzothiazole, piperidin-sulfonyl Piperidin-sulfonyl at 4-position

Key Observations :

Piperidin-sulfonyl derivatives () may exhibit improved metabolic stability due to steric hindrance .

Substituent Effects: Fluorine at the 4-position of benzothiazole (target compound, ) increases electronegativity and may influence pharmacokinetics.

Side Chain Modifications: Dimethylaminopropyl vs. dimethylaminoethyl () affects steric bulk and basicity, impacting solubility and target engagement.

Sulfonamide and Triazole Derivatives

Table 2: Functional Group and Spectral Comparisons

Compound Class Key Functional Groups Spectral Features (IR/NMR) Reference
Target Compound Sulfonamide, benzothiazole Not provided N/A
Hydrazinecarbothioamides () C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) NH stretches (3150–3319 cm⁻¹) confirm tautomerism
1,2,4-Triazoles () C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Absence of C=O confirms cyclization
Sulfonamide-triazine hybrids () Sulfamoyl, triazine Not provided

Key Observations :

  • Sulfonamide derivatives (e.g., ) often exhibit bioactivity via enzyme inhibition, suggesting similar mechanisms for the target compound .

Research Findings and Implications

  • Synthetic Challenges : highlights the importance of tautomeric control (e.g., thione vs. thiol forms in triazoles), which may apply to the target compound’s stability .
  • Physicochemical Properties: The dimethylaminopropyl group likely improves aqueous solubility, while the tetrahydroisoquinoline sulfonyl moiety may enhance binding to hydrophobic pockets in target proteins.

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